molecular formula C11H15BrN4O2 B7352258 (3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one

(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one

Cat. No. B7352258
M. Wt: 315.17 g/mol
InChI Key: UMFFTDNAPDGZNC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various biological pathways such as the MAPK/ERK and PI3K/Akt signaling pathways. In addition, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and physiological effects:
(this compound)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in several cancer cell lines. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it is relatively easy to synthesize and purify. However, the limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease need to be further investigated. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be optimized to improve its bioavailability and efficacy. Finally, more studies are needed to evaluate its safety and potential side effects in vivo.

Synthesis Methods

The synthesis of ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 3-methyl-1,4-diazepin-2,5-dione with 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is obtained in good yield and high purity after purification by column chromatography.

Scientific Research Applications

((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2/c1-6-8(12)9(15-14-6)11(18)16-5-3-4-13-10(17)7(16)2/h7H,3-5H2,1-2H3,(H,13,17)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFFTDNAPDGZNC-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=NNC(=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=NNC(=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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